molecular formula C15H17BrN2O9 B026539 5-Bromo-2',3',5'-tri-O-acetyluridine CAS No. 105659-32-3

5-Bromo-2',3',5'-tri-O-acetyluridine

Cat. No.: B026539
CAS No.: 105659-32-3
M. Wt: 449.21 g/mol
InChI Key: OVWGEZUVGHETAU-UHFFFAOYSA-N
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Description

5-Bromo-2',3',5'-tri-O-acetyluridine, also known as this compound, is a useful research compound. Its molecular formula is C15H17BrN2O9 and its molecular weight is 449.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Bromo-2’,3’,5’-tri-O-acetyluridine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

5-Bromo-2’,3’,5’-tri-O-acetyluridine has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting DNA synthesis and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine involves its binding interactions with biomolecules, inhibition of enzymes involved in DNA synthesis, and changes in gene expression that lead to apoptosis .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWGEZUVGHETAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400903
Record name Uridine, 5-bromo-,2',3',5'-triacetate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105659-32-3
Record name Uridine, 5-bromo-,2',3',5'-triacetate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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